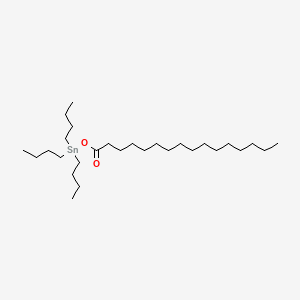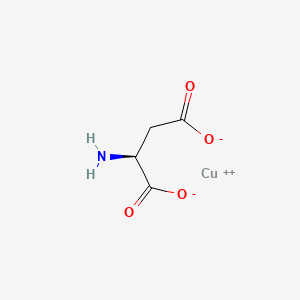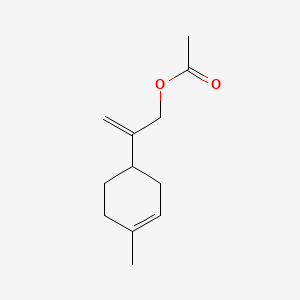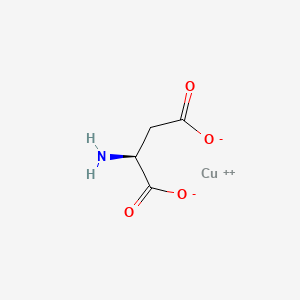
Tributyl(palmitoyloxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(palmitoyloxy)stannane is an organotin compound with the molecular formula C₃₂H₆₄O₂Sn. It is a derivative of tributyltin, where the tin atom is bonded to three butyl groups and one palmitoyloxy group. Organotin compounds are known for their wide range of applications in organic synthesis, particularly in radical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl(palmitoyloxy)stannane can be synthesized through the esterification of tributyltin oxide with palmitic acid. The reaction typically involves heating tributyltin oxide with palmitic acid in the presence of a catalyst, such as sulfuric acid, to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(palmitoyloxy)stannane undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form tributyltin hydride.
Substitution: The palmitoyloxy group can be substituted with other functional groups.
Oxidation: It can be oxidized to form tributyltin oxide.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used.
Oxidation: Oxidizing agents like hydrogen peroxide and potassium permanganate are employed.
Major Products Formed
Reduction: Tributyltin hydride.
Substitution: Various organotin compounds with different functional groups.
Oxidation: Tributyltin oxide.
Applications De Recherche Scientifique
Tributyl(palmitoyloxy)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and hydrostannation reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and as a stabilizer in PVC.
Mécanisme D'action
Tributyl(palmitoyloxy)stannane exerts its effects through the formation of stannyl radicals. These radicals can participate in various radical reactions, such as hydrostannation and dehalogenation. The compound’s mechanism of action involves the cleavage of the tin-hydrogen bond, leading to the formation of reactive intermediates that can interact with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyltin hydride
- Tributyltin oxide
- Tributyltin chloride
- Tributyltin acetate
Uniqueness
Tributyl(palmitoyloxy)stannane is unique due to the presence of the palmitoyloxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain types of organic synthesis reactions where other tributyltin compounds may not be as effective.
Propriétés
Numéro CAS |
7653-28-3 |
|---|---|
Formule moléculaire |
C28H58O2Sn |
Poids moléculaire |
545.5 g/mol |
Nom IUPAC |
tributylstannyl hexadecanoate |
InChI |
InChI=1S/C16H32O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3*1-3-4-2;/h2-15H2,1H3,(H,17,18);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
KUVKUXSSFIAKKS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
![[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride](/img/structure/B13811995.png)


![1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)

![1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone](/img/structure/B13812028.png)



![(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde](/img/structure/B13812079.png)

![2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid](/img/structure/B13812087.png)
